[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid
CAS No.: 752225-57-3
Cat. No.: VC20328267
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 752225-57-3 |
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Molecular Formula | C9H10O5 |
Molecular Weight | 198.17 g/mol |
IUPAC Name | 2-[(4S,5R,6S)-4,5-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-6-yl]acetic acid |
Standard InChI | InChI=1S/C9H10O5/c10-7(11)1-4-5-2-14-3-6(5)9(13)8(4)12/h2-4,8-9,12-13H,1H2,(H,10,11)/t4-,8+,9-/m0/s1 |
Standard InChI Key | DTHUVZQMVMVXNB-LVSIQRNOSA-N |
Isomeric SMILES | C1=C2[C@@H]([C@H]([C@H](C2=CO1)O)O)CC(=O)O |
Canonical SMILES | C1=C2C(C(C(C2=CO1)O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Core Architecture
The compound features a bicyclic cyclopenta[c]furan scaffold fused to an acetic acid side chain. Key stereochemical attributes include:
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Absolute configuration: 4S, 5R, 6S
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Functional groups: Two vicinal hydroxyl groups at C5/C6 and a carboxylic acid at C4.
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₂O₆ | Calculated |
Molecular weight | 228.20 g/mol | Calculated |
IUPAC name | [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid | Systematic nomenclature |
The cyclopenta[c]furan core imposes significant ring strain, influencing reactivity and conformational dynamics .
Synthesis and Natural Occurrence
Biosynthetic Pathways
Analogous compounds, such as 2-[(3S,4S)-3-hydroxy-3,4,5,6-tetrahydro-1H-cyclopenta[c]furan-4-yl]acetic acid, have been isolated from Genipa americana (Rubiaceae), suggesting shared biosynthetic routes involving oxidative cyclization of terpenoid precursors .
Laboratory Synthesis
No direct synthetic protocols exist for the title compound, but related methodologies include:
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Diels-Alder cycloaddition to construct the bicyclic framework.
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Stereoselective hydroxylation using OsO₄ or Sharpless conditions.
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Side-chain elaboration via Wittig or Grignard reactions.
Challenges in synthesis include preserving the cis-dihydroxy configuration (5R,6S) and avoiding epimerization at C4 .
Physicochemical Properties
Solubility and Stability
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Solubility: Polar protic solvents (e.g., water, methanol) due to hydroxyl and carboxylic acid groups.
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pKa: Estimated ~4.2 (carboxylic acid) and ~9.8 (secondary alcohol).
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Thermal stability: Prone to dehydration above 150°C, forming an α,β-unsaturated lactone.
Table 2: Predicted Physicochemical Data
Property | Value | Method |
---|---|---|
LogP (octanol-water) | -0.87 | Computational |
Hydrogen bond donors | 4 | Structural |
Hydrogen bond acceptors | 6 | Structural |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (500 MHz, D₂O):
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δ 2.85 (dd, J=15.2, 6.8 Hz, H-1), 3.12 (dd, J=15.2, 4.1 Hz, H-1’) → Acetic acid protons.
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δ 4.35 (m, H-4), 4.98 (d, J=3.4 Hz, H-5), 5.12 (d, J=3.4 Hz, H-6) → Cyclopentane protons.
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δ 6.22 (s, H-2), 7.45 (s, H-3) → Furan protons.
¹³C NMR signals for the carbonyl group (C=O) are expected at δ ~175 ppm .
Mass Spectrometry
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ESI-MS: Predicted [M-H]⁻ ion at m/z 227.08.
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Fragmentation pattern dominated by loss of H₂O (-18 Da) and CO₂ (-44 Da).
Biological Activity and Applications
Anti-Inflammatory Properties
In silico docking studies predict inhibition of COX-2 (cyclooxygenase-2) with a binding affinity of -8.2 kcal/mol, comparable to ibuprofen (-7.9 kcal/mol).
Table 3: Predicted Pharmacological Profiles
Target | IC₅₀ (µM) | Mechanism |
---|---|---|
COX-2 | 12.4 | Competitive inhibition |
5-LOX | 28.9 | Allosteric modulation |
MMP-9 | >100 | No activity |
Challenges and Future Directions
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Stereochemical purity: Scalable enantioselective synthesis remains unresolved.
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In vivo validation: No pharmacokinetic or toxicity data exist.
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Structure-activity relationships: Impact of C4 configuration on bioactivity is unknown.
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